molecular formula C16H10N2 B13907858 4-[(E)-1-cyano-2-phenylethenyl]benzonitrile

4-[(E)-1-cyano-2-phenylethenyl]benzonitrile

Cat. No.: B13907858
M. Wt: 230.26 g/mol
InChI Key: XDDAUUXKEGNGIY-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-1-cyano-2-phenylethenyl]benzonitrile, also known as 4-cyanostilbene, is an organic compound with the molecular formula C15H11N. It is a derivative of stilbene, characterized by the presence of a cyano group (-CN) attached to the phenyl ring. This compound is known for its applications in various fields, including organic electronics, photochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(E)-1-cyano-2-phenylethenyl]benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, which is then subjected to further reactions to introduce the cyano group and the phenylethenyl moiety . Another method involves the use of benzoyl chloride and alkanesulphonamide, followed by a series of reactions to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-phenylethenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-1-cyano-2-phenylethenyl]benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-2-Phenylethenyl]benzonitrile: Similar structure but lacks the cyano group.

    4-[(E)-1-cyano-2-phenylethenyl]benzene: Similar structure but with different substituents on the phenyl ring.

    4-[(E)-1-cyano-2-phenylethenyl]thiophene: Contains a thiophene ring instead of a benzene ring.

Uniqueness

4-[(E)-1-cyano-2-phenylethenyl]benzonitrile is unique due to its combination of the cyano group and the phenylethenyl moiety, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in the field of organic electronics and materials science.

Properties

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

4-[(E)-1-cyano-2-phenylethenyl]benzonitrile

InChI

InChI=1S/C16H10N2/c17-11-14-6-8-15(9-7-14)16(12-18)10-13-4-2-1-3-5-13/h1-10H/b16-10-

InChI Key

XDDAUUXKEGNGIY-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.